Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol
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Overview
Description
Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is a compound that features a piperidine ring attached to a phenyl group substituted with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the condensation of piperidine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced piperidine or phenyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the trifluoromethyl and hydroxyl groups.
3-(Trifluoromethyl)benzyl alcohol: Lacks the piperidine ring.
Piperidin-3-ylmethanol: Does not have the trifluoromethyl group.
Uniqueness
Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is unique due to the combination of the piperidine ring, trifluoromethyl group, and hydroxyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
piperidin-3-yl-[3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1,3,5,7,10,12,17-18H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXRXLXPTLCXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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